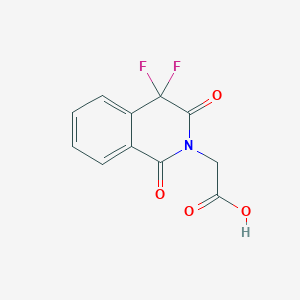
2-(4,4-Difluoro-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid
説明
“2-(4,4-Difluoro-1,3-dioxo-1,2,3,4-tetrahydroisoquinolin-2-yl)acetic acid” is a chemical compound with the molecular formula C11H7F2NO4 . It is a white solid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound includes an isoquinoline ring, which is a type of heterocyclic aromatic ring. This ring is substituted with a difluoro group and a dioxo group. The compound also contains an acetic acid group .Physical and Chemical Properties Analysis
This compound is a white solid at room temperature . Other physical and chemical properties such as melting point, boiling point, and density are not available in the data I retrieved .科学的研究の応用
Redox-Annulations and Dual C–H Functionalization
Redox-annulations involving cyclic amines like 1,2,3,4-tetrahydroisoquinoline with various aldehydes have been explored for their potential in creating complex molecular architectures. Acetic acid is often used as the solvent and sole promoter in these transformations, which involve dual C-H functionalization. These studies offer insights into innovative methods for synthesizing complex organic structures, potentially useful for developing new pharmaceutical compounds or materials (Paul, Adili, & Seidel, 2019); (Zhu & Seidel, 2017).
Synthesis of Hexahydroindoles and Tetrahydroisoquinolinones
The acid-catalyzed cyclization of acetal-protected acetic acids leads to the formation of various 2,6-dioxo-1,2,3,4,5,6-hexahydroindoles, demonstrating the utility of these compounds in synthesizing novel heterocyclic compounds. This research indicates the versatility of acetic acid derivatives in facilitating ring-closure reactions, which are pivotal in the synthesis of complex organic molecules with potential biological activities (Juma et al., 2009).
Anticonvulsant Activity Studies
Research into derivatives of 2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl acetic acid has led to the development of compounds with promising anticonvulsant activities. This work highlights the role of specific chemical modifications in enhancing biological activity, offering a pathway to new treatments for neurological disorders (El Kayal et al., 2019).
Lipase-catalyzed Kinetic Resolution
The enantioselective synthesis of tetrahydroisoquinoline-1-acetic acid esters via lipase-catalyzed kinetic resolution demonstrates the application of biocatalysis in obtaining optically active compounds. This method underscores the importance of chiral compounds in pharmaceutical development and the potential of enzymes to facilitate their synthesis (Paál et al., 2008).
Organotin(IV) Carboxylates Synthesis
The synthesis and characterization of organotin carboxylates based on amide carboxylic acids, including those derived from 2-(1,3-dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-acetic acid, have been studied for their crystal structures and potential applications. These compounds are of interest for their luminescent properties and antitumor activities, indicating their utility in materials science and medicinal chemistry (Xiao et al., 2013).
作用機序
Safety and Hazards
特性
IUPAC Name |
2-(4,4-difluoro-1,3-dioxoisoquinolin-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F2NO4/c12-11(13)7-4-2-1-3-6(7)9(17)14(10(11)18)5-8(15)16/h1-4H,5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNOUAMNTRVEYJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)C2(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


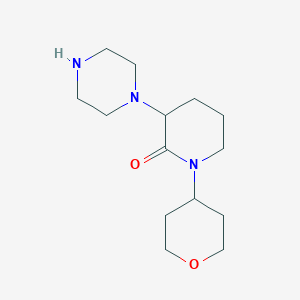
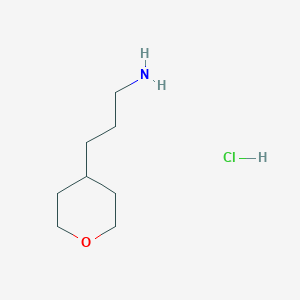
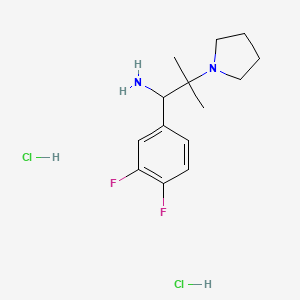

![3-Oxa-1,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1430581.png)
![2-Ethyl-2-[(4-nitrophenyl)methyl]propanedioic acid](/img/structure/B1430583.png)
![[5-(ethylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methanamine dihydrochloride](/img/structure/B1430589.png)
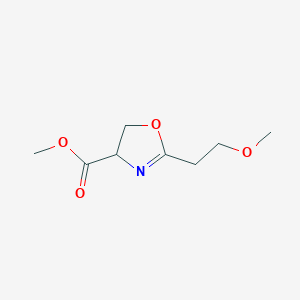
![5-[(4-Methylpiperazin-1-yl)methyl]-1,2-oxazole-3-carboxylic acid hydrochloride](/img/structure/B1430591.png)
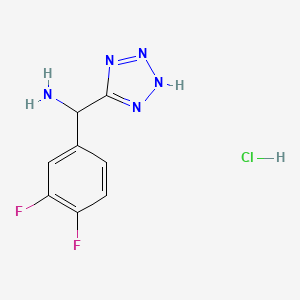
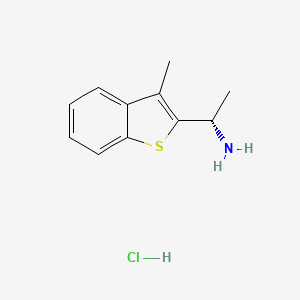
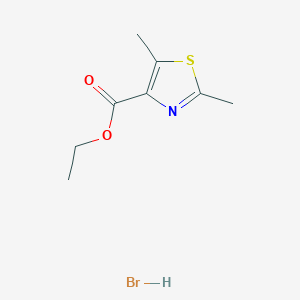
![2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline] hydrochloride](/img/structure/B1430596.png)
![3-[(Trifluoromethyl)sulfanyl]pyridine hydrochloride](/img/structure/B1430597.png)
